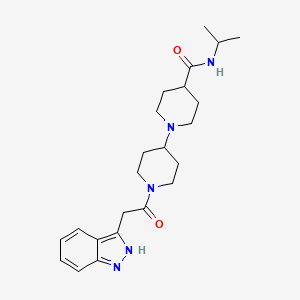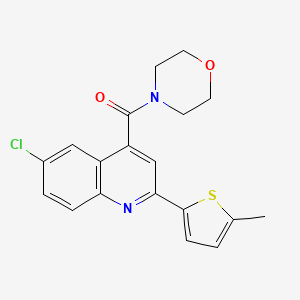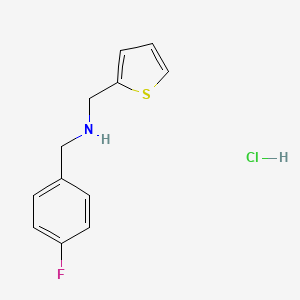![molecular formula C17H11F3N2O3 B6126849 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B6126849.png)
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research to explore the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway plays a crucial role in many cellular processes, including cell growth, differentiation, survival, and metabolism. LY294002 has been shown to inhibit the activity of PI3K, leading to downstream effects on other signaling pathways and cellular processes.
Wirkmechanismus
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in many cellular processes. By inhibiting PI3K activity, 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide leads to downstream effects on other signaling pathways, including the MAPK/ERK and JAK/STAT pathways. 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has also been shown to inhibit other enzymes, including casein kinase 2 and DNA-PK, although its effects on these enzymes are less well understood.
Biochemical and Physiological Effects
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has a wide range of biochemical and physiological effects, depending on the cell type and context in which it is used. In general, 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide inhibits cell proliferation and survival, induces apoptosis, and alters cellular metabolism. It has also been shown to modulate autophagy and to affect the immune response. In disease models, 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been shown to inhibit tumor growth, improve insulin sensitivity, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is a specific and potent inhibitor of PI3K, making it a useful tool for investigating the role of this pathway in cellular processes and diseases. It is also relatively easy to synthesize in a laboratory setting, making it readily available for use in research. However, there are some limitations to the use of 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. It is not a selective inhibitor of PI3K, and can also inhibit other enzymes, leading to off-target effects. It can also have variable effects depending on the cell type and context in which it is used, making it important to carefully design experiments to control for these factors.
Zukünftige Richtungen
There are several future directions for the use of 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide in scientific research. One area of interest is the development of more selective inhibitors of PI3K that can be used to investigate the specific isoforms of PI3K that are involved in different cellular processes. Another area of interest is the use of 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide in combination with other inhibitors or drugs to explore synergistic effects on cellular processes or disease models. Finally, there is interest in using 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide as a tool for drug discovery, to identify new compounds that can modulate the PI3K signaling pathway for therapeutic purposes.
Conclusion
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is a small molecule inhibitor that has been widely used in scientific research to explore the role of the PI3K signaling pathway in cellular processes and diseases. It has a wide range of biochemical and physiological effects, and has been shown to be a useful tool for investigating the downstream effects of PI3K inhibition. While there are some limitations to its use, 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has several advantages and is likely to continue to be an important tool for scientific research in the future.
Synthesemethoden
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is a synthetic compound that was first described in a patent application by Eli Lilly and Company in 1994. The synthesis method involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with isoxazole-3-carboxylic acid to yield 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. The compound is typically synthesized in a laboratory setting using standard organic chemistry techniques.
Wissenschaftliche Forschungsanwendungen
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been used extensively in scientific research to investigate the role of the PI3K signaling pathway in various cellular processes and diseases. It has been shown to inhibit the activity of all class I PI3K isoforms and has been used as a tool to explore the downstream effects of PI3K inhibition. 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been used in vitro and in vivo to study a wide range of cellular processes, including cell proliferation, apoptosis, autophagy, and metabolism. It has also been used in disease models to investigate the role of PI3K in cancer, diabetes, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)11-2-1-3-12(8-11)21-16(24)14-9-15(25-22-14)10-4-6-13(23)7-5-10/h1-9,23H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJJQJKYLTYOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6126768.png)
![1-(diethylamino)-3-{[3-(ethylamino)-2-hydroxypropyl]amino}-2-propanol trihydrochloride](/img/structure/B6126772.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine](/img/structure/B6126777.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B6126791.png)
![3-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B6126793.png)

![2-methyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6126813.png)
![7-(2,3-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126815.png)

![[1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6126833.png)

![ethyl 5-benzyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6126844.png)
![1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6126870.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1-piperidinyl)acetamide](/img/structure/B6126878.png)